NSC-87877

Beschreibung

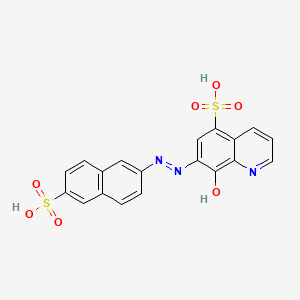

potent Shp2 (nonreceptor protein tyrosine phosphatase) inhibitor; structure in first source

Eigenschaften

IUPAC Name |

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMFVZOKHBRUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866596 | |

| Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56990-57-9 | |

| Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-87877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-87877 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NSC-87877: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-87877 is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] Discovered through the screening of the National Cancer Institute (NCI) Diversity Set chemical library, it has become a valuable tool for studying the roles of SHP1 and SHP2 in cellular signaling pathways.[4] This document provides a comprehensive technical overview of this compound, including its discovery, a representative synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.

Discovery

This compound, chemically identified as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, was identified as a potent inhibitor of SHP2 by screening the NCI Diversity Set chemical library.[4] This screening effort was initiated to find small molecule inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in the activation of the Ras-mitogen-activated protein kinase (MAPK) cascade downstream of growth factor receptor signaling.[4] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with certain leukemias and developmental disorders like Noonan syndrome, making it an attractive therapeutic target.[4]

Synthesis

Representative Synthesis Protocol:

Step 1: Diazotization of 6-amino-2-naphthalenesulfonic acid

-

Dissolve 6-amino-2-naphthalenesulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 8-hydroxyquinoline-5-sulfonic acid with vigorous stirring.

-

Maintain the temperature below 5 °C and the pH in the alkaline range.

-

A colored precipitate of this compound will form.

-

Continue stirring for several hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

The final product should be dried under vacuum.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Mechanism of Action

This compound functions as a competitive inhibitor of SHP1 and SHP2 by binding to their catalytic clefts.[4] Molecular modeling studies suggest that the sulfonic acid groups of this compound form hydrogen bonds with key amino acid residues within the active site of the phosphatases.[4] By occupying the catalytic site, this compound prevents the binding and dephosphorylation of their natural substrates.

This inhibition of SHP2 has significant downstream effects on cellular signaling. SHP2 is a key positive regulator of the Ras-Erk1/2 MAP kinase pathway, which is activated by growth factors like Epidermal Growth Factor (EGF).[4] this compound has been shown to inhibit EGF-induced activation of SHP2, which in turn blocks the activation of Ras and subsequently Erk1/2.[4] Notably, this compound does not affect the upstream events of EGF-induced Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2.[4]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various studies.

| Target | IC50 (µM) |

| SHP2 | 0.318 |

| SHP1 | 0.355 |

| PTP1B | 1.691 |

| HePTP | 7.745 |

| DEP1 | 65.617 |

| CD45 | 84.473 |

| LAR | 150.930 |

| DUSP26 | Potent Inhibition |

| Data compiled from multiple sources.[1][2][3][5] |

Table 1: In Vitro Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases.

| Cell Line | Effect | Concentration (µM) |

| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 |

| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified |

| Neuroblastoma | Induction of apoptosis, increased p53 and p38 activity | 1.84 - 19.0 |

| Data compiled from multiple sources.[1][2] |

Table 2: Cellular Effects of this compound.

Experimental Protocols

In Vitro SHP2 Phosphatase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified SHP2 protein.

Materials:

-

Purified recombinant SHP2 enzyme

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the SHP2 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with solvent only (no inhibitor).

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the phosphatase reaction by adding the substrate (pNPP or DiFMUP) to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, e.g., by adding a stop solution for pNPP).

-

Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGF-Induced Erk1/2 Activation Assay

This cell-based assay determines the effect of this compound on the phosphorylation of Erk1/2 in response to EGF stimulation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and serum

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed HEK293 cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal Erk1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-3 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.

Visualizations

Caption: EGF-induced SHP2-mediated Erk1/2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro SHP2 phosphatase inhibition assay.

References

- 1. assayquant.com [assayquant.com]

- 2. HTRF Human and Mouse Phospho-SHP2 (Tyr542) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

NSC-87877 and its Mechanism of Action on SHP-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of NSC-87877, a potent small molecule inhibitor, on the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase-1 (SHP-1). SHP-1 is a critical negative regulator in multiple signaling pathways, making it a significant target in therapeutic research. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the inhibitor's interaction with SHP-1 and its downstream consequences.

Introduction to SHP-1 and this compound

SHP-1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role in dephosphorylating and thereby inactivating various signaling molecules, including components of the JAK/STAT and PI3K/Akt pathways. By acting as a molecular brake, SHP-1 is integral to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of both SHP-1 and its close homolog, SHP-2.[1][2] Its ability to modulate the activity of these key phosphatases has made it a valuable tool for studying cellular signaling and a lead compound in drug discovery efforts.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against SHP-1. The following tables summarize the key quantitative data regarding its efficacy and selectivity.

Table 1: Inhibitory Activity of this compound against SHP-1 and SHP-2

| Target Phosphatase | IC50 (µM) |

| SHP-1 | 0.355[1][3] |

| SHP-2 | 0.318[1][3] |

Table 2: Selectivity Profile of this compound against a Panel of Protein Tyrosine Phosphatases (PTPs)

| Phosphatase | IC50 (µM) | Fold Selectivity for SHP-1 |

| PTP1B | 1.691[4] | ~4.8x |

| HePTP | 7.745[4] | ~21.8x |

| DEP1 | 65.617[4] | ~184.8x |

| CD45 | 84.473[4] | ~237.9x |

| LAR | 150.930[4] | ~425.1x |

Mechanism of Action

Competitive Inhibition

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of SHP-1.[5] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the substrate for binding.

Binding to the Catalytic Cleft

Molecular modeling and site-directed mutagenesis studies on the highly homologous SHP-2 have revealed that this compound binds to the catalytic cleft of the phosphatase.[1][6] Given the high degree of conservation in the catalytic domains of SHP-1 and SHP-2, it is inferred that this compound interacts with the SHP-1 active site in a similar manner.

Figure 1. Competitive inhibition of SHP-1 by this compound.

Impact on Downstream Signaling Pathways

By inhibiting SHP-1, this compound effectively removes a key negative regulator from several critical signaling cascades, leading to the sustained phosphorylation and activation of downstream targets.

The JAK/STAT Pathway

SHP-1 is a known negative regulator of the JAK/STAT signaling pathway. It can dephosphorylate both JAK kinases and STAT proteins, thereby terminating cytokine-induced signaling. Inhibition of SHP-1 by this compound is expected to lead to prolonged phosphorylation and activation of STAT proteins, such as STAT3.[7][8]

Figure 2. this compound-mediated inhibition of SHP-1 in the JAK/STAT pathway.

The PI3K/Akt Pathway

SHP-1 has also been implicated in the negative regulation of the PI3K/Akt signaling pathway.[9] By dephosphorylating key components of this pathway, SHP-1 can attenuate signals that promote cell survival and proliferation. The use of SHP-1 inhibitors like this compound can therefore enhance PI3K/Akt signaling.

Figure 3. this compound-mediated inhibition of SHP-1 in the PI3K/Akt pathway.

Detailed Experimental Protocols

In Vitro SHP-1 Phosphatase Activity Assay

This protocol describes a fluorogenic assay to measure the enzymatic activity of SHP-1 and its inhibition by this compound using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.

Materials:

-

Recombinant human SHP-1 enzyme

-

This compound

-

DiFMUP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of a 96-well plate, add the desired concentration of this compound or vehicle control.

-

Add recombinant SHP-1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~358 nm, Emission: ~450 nm).

-

Calculate the rate of the reaction (slope of the fluorescence versus time plot).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoprecipitation of SHP-1 from Cell Lysates

This protocol details the immunoprecipitation of endogenous SHP-1 from cell lysates to assess its phosphorylation status or to perform in-vitro phosphatase assays on the immunoprecipitated enzyme.

Materials:

-

Cell culture plates

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-SHP-1 antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Culture and treat cells as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes.

-

Incubate the pre-cleared lysate with an anti-SHP-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated SHP-1 from the beads using elution buffer. The eluate can then be used for downstream applications such as Western blotting or phosphatase activity assays.

Experimental and Screening Workflows

The following diagram illustrates a typical workflow for the screening and validation of SHP-1 inhibitors like this compound.

Figure 4. Workflow for the discovery and validation of SHP-1 inhibitors.

Conclusion

This compound is a potent, competitive inhibitor of SHP-1 that acts by binding to the enzyme's catalytic site. Its ability to modulate SHP-1 activity makes it an invaluable tool for dissecting the roles of this phosphatase in various signaling pathways, including the JAK/STAT and PI3K/Akt cascades. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel SHP-1 targeted therapeutics.

References

- 1. NSC 87877 | CAS:56990-57-9 | Shp2 /shp1 PTP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]

- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory roles for SHP-1 and SOCS-3 following pituitary proopiomelanocortin induction by leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-Lyn Src Family Kinases Activate SIRPα-SHP-1 to Inhibit PI3K-Akt2 and Dampen Proinflammatory Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of NSC-87877 on SHP-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. It is a key component of multiple signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) cascade, and is essential for cell proliferation, differentiation, and survival. Dysregulation of SHP-2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers. Consequently, SHP-2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. NSC-87877 is a potent small-molecule inhibitor of SHP-2 that has been instrumental in elucidating the cellular functions of this phosphatase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SHP-2, with a focus on its binding characteristics, inhibitory kinetics, and effects on downstream signaling pathways.

Mechanism of Action of this compound

This compound is a cell-permeable compound that directly inhibits the catalytic activity of SHP-2. Molecular modeling and site-directed mutagenesis studies have revealed that this compound functions as a competitive inhibitor by binding to the catalytic cleft of the SHP-2 protein tyrosine phosphatase (PTP) domain.[1] This binding prevents the access of phosphorylated substrates to the active site, thereby blocking the dephosphorylation reaction.

The interaction between this compound and the SHP-2 PTP domain is stabilized by a series of hydrogen bonds. Specifically, the sulfonic acid group of the naphthalene ring of this compound is proposed to form hydrogen bonds with the side chains of Lys-280 and Asn-281, while the sulfonic acid group on the quinoline ring interacts with the backbone amino group of Arg-465.[2] Arg-465 is a conserved residue within the PTP signature motif, located at the base of the catalytic cleft, highlighting the inhibitor's interaction with this critical region.

Kinetic studies have confirmed the competitive nature of this compound's inhibition of SHP-2.[3] This mode of action is distinct from allosteric inhibitors that bind to sites outside the catalytic cleft to induce a conformational change that inactivates the enzyme.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency and selectivity of this compound have been characterized through various in vitro phosphatase assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| SHP-2 | 318 | Cell-free assay | [4] |

| SHP-1 | 355 | Cell-free assay | [4] |

| PTP1B | 1691 | In vitro assay | |

| HePTP | 7745 | In vitro assay | |

| DEP1 | 65617 | In vitro assay | |

| CD45 | 84473 | In vitro assay | |

| LAR | 150930 | In vitro assay | |

| DUSP26 | - | Competitive Inhibition | [3] |

Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.

| Cell Line | Effect | Concentration | Reference |

| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 µM | [4] |

| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified | [4] |

| Neuroblastoma | Increased p53 and p38 activity, decreased tumor growth | 30 mg/kg (in vivo) | [5] |

Table 2: Cellular and in vivo effects of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of inhibitor activity. The following sections provide generalized methodologies for key experiments cited in the literature on this compound.

In Vitro SHP-2 Phosphatase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the dephosphorylation of a substrate by purified SHP-2 enzyme.

-

Reagents and Materials:

-

Recombinant human SHP-2 PTP domain

-

Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound stock solution (in DMSO)

-

96-well or 384-well microplates (black, for fluorescence assays)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of the SHP-2 enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Monitor the dephosphorylation of the substrate over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Assay for SHP-2 Inhibition: Western Blotting for p-Erk

This assay assesses the effect of this compound on a downstream target of SHP-2 signaling, such as the phosphorylation of Erk1/2.

-

Reagents and Materials:

-

Cell line of interest (e.g., HEK293, MDA-MB-468)

-

Cell culture medium and supplements

-

Growth factor (e.g., Epidermal Growth Factor, EGF)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Erk1/2, anti-total-Erk1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1-3 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to activate the SHP-2 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against p-Erk1/2 and total Erk1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-Erk1/2, normalized to total Erk1/2 and the loading control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The role of SHP-2 in the Ras-Erk signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular assays to characterize SHP-2 inhibition by this compound.

Logical Relationship Diagram

Caption: The logical progression of this compound's mechanism of action from binding to cellular effect.

References

- 1. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of DUSP26 Phosphatase by NSC-87877

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity phosphatase 26 (DUSP26) has emerged as a significant regulator in various cellular signaling pathways, particularly those governing cell survival, proliferation, and apoptosis. Its dysregulation is implicated in several pathologies, most notably in cancer, where it can exhibit both tumor-suppressive and oncogenic roles depending on the cellular context.[1][2] NSC-87877, initially identified as a potent inhibitor of SHP-1 and SHP-2 phosphatases, has been demonstrated to be a highly effective inhibitor of DUSP26.[3][4] This document provides a comprehensive technical overview of the mechanism of DUSP26 inhibition by this compound, the downstream cellular consequences, and detailed protocols for studying this interaction.

DUSP26: The Target Phosphatase

DUSP26 is an atypical dual-specificity phosphatase capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates.[5] Its primary substrates include key components of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[6][7]

-

MAPK Pathway : DUSP26 is known to dephosphorylate and inactivate p38 MAP kinase, a critical regulator of cellular stress responses and apoptosis.[3][8] By inactivating p38, DUSP26 can suppress stress-induced cell death and promote cell survival.

-

p53 Pathway : In certain cancers, such as neuroblastoma, DUSP26 directly binds to and dephosphorylates the p53 tumor suppressor protein, inhibiting its function and contributing to chemoresistance.[6][9]

-

Other Substrates : DUSP26 has also been shown to interact with and regulate other signaling molecules, including TAK1, FADD, TrkA, and FGFR1, often requiring a binding partner or scaffolding protein to exert its catalytic activity.[1][10]

Due to its role in suppressing pro-apoptotic pathways, DUSP26 is overexpressed in several high-risk cancers, including neuroblastoma and anaplastic thyroid cancer, making it a compelling target for therapeutic intervention.[3][6]

This compound: The Inhibitor

This compound (8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid) is a small molecule compound that functions as a competitive inhibitor of DUSP26.[3][8] Kinetic studies have confirmed that this compound binds to the catalytic site of the phosphatase, preventing it from dephosphorylating its substrates.[3] While also active against other phosphatases like SHP-1 and SHP-2, its inhibitory effect on DUSP26 is particularly potent.[4][11]

Mechanism and Signaling Consequences of Inhibition

The inhibition of DUSP26 by this compound restores the activity of key tumor-suppressor pathways that DUSP26 normally holds in check. This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.

The primary consequences of DUSP26 inhibition are:

-

Activation of the p38 MAPK Pathway : By preventing DUSP26-mediated dephosphorylation, this compound treatment leads to a sustained increase in the phosphorylation (activation) of p38 MAPK.[3][6] Activated p38 then phosphorylates its own downstream effectors, such as MAPKAPK2 and HSP27, promoting apoptosis.[6]

-

Activation of the p53 Pathway : this compound treatment results in increased phosphorylation of p53 at key serine residues (e.g., Ser37 and Ser46).[6][9] This phosphorylation stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis.[6]

The cytotoxic effects of this compound can be partially reversed by the knockdown of p53 or by co-treatment with a p38 inhibitor, confirming that both pathways are critical mediators of its anti-cancer activity.[6]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cell lines and against different phosphatases.

Table 1: IC₅₀ Values of this compound in Neuroblastoma (NB) Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| IMR32 | 1.84[4] |

| SK-N-SH | 6.35[4] |

| NB-19 | 8.69[4] |

| SMS-KCN | 12.6[4] |

| SH-SY5Y | 15.7[4] |

| JF | 15.8[4] |

| CHLA-225 | 19.0[4] |

Data reflects the concentration required to inhibit cell viability by 50% after 5 days of treatment.

Table 2: Inhibitory Profile of this compound Against Various Phosphatases

| Phosphatase | Description | IC₅₀ (µM) |

|---|---|---|

| DUSP26 | Dual-Specificity Phosphatase 26 | Potent Inhibition (3-fold > SHP-1) [11] |

| SHP-2 (PTPN11) | Src homology region 2 domain-containing phosphatase-2 | 0.318[4] |

| SHP-1 (PTPN6) | Src homology region 2 domain-containing phosphatase-1 | 0.355[4] |

Note: While this compound is a potent inhibitor of SHP-1/2, its inhibition of DUSP26 is notably strong and responsible for specific cellular outcomes in DUSP26-overexpressing cancers.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of DUSP26 by this compound.

In Vitro DUSP26 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of recombinant DUSP26 in the presence of an inhibitor.

Workflow Diagram

Methodology:

-

Reagents : Recombinant human DUSP26 protein, phosphatase assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5), this compound, and a suitable substrate like p-Nitrophenyl Phosphate (pNPP).

-

Preparation : Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation : In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to wells containing recombinant DUSP26 in assay buffer. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add the pNPP substrate to each well to start the dephosphorylation reaction.

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Detection : Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.

-

Analysis : Calculate the percentage of DUSP26 activity inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding : Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).

-

Incubation : Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours).[9]

-

Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.

-

Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Detection : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

Western Blot Analysis of Pathway Activation

This protocol is used to detect changes in the phosphorylation status of DUSP26 substrates like p38 and p53, and markers of apoptosis like cleaved PARP.

Methodology:

-

Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with this compound (e.g., at its IC₅₀ concentration) for various time points (e.g., 0, 1, 6, 12 hours).[9]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.[14]

-

Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-p38 (Thr180/Tyr182)

-

Total p38

-

Phospho-p53 (Ser37/Ser46)

-

Total p53

-

Cleaved PARP

-

DUSP26

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[13]

-

Imaging : Capture the chemiluminescent signal using a CCD imager or X-ray film. Analyze band intensities to quantify changes in protein phosphorylation and cleavage.

Conclusion and Future Directions

This compound is a well-characterized competitive inhibitor of DUSP26 phosphatase. Its mechanism of action involves the direct suppression of DUSP26 enzymatic activity, leading to the reactivation of the p38 MAPK and p53 tumor suppressor pathways. This dual-pathway activation culminates in robust induction of apoptosis in cancer cells where DUSP26 is overexpressed. The data strongly support the therapeutic potential of targeting DUSP26 in specific malignancies.[6][11]

Future research should focus on developing DUSP26 inhibitors with even greater selectivity to minimize off-target effects, particularly concerning SHP phosphatases. Furthermore, exploring the efficacy of this compound or next-generation DUSP26 inhibitors in combination with standard chemotherapies could unveil synergistic anti-cancer strategies, especially in chemoresistant tumors driven by DUSP26 activity.

References

- 1. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DUSP26 negatively affects the proliferation of epithelial cells, an effect not mediated by dephosphorylation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dusp26 phosphatase regulates mitochondrial respiration and oxidative stress and protects neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease [mdpi.com]

- 12. ccr.cancer.gov [ccr.cancer.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. cdn.origene.com [cdn.origene.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

NSC-87877 and its Impact on the RAS/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-87877 is a potent, cell-permeable small molecule inhibitor that has garnered significant attention for its ability to modulate the RAS/ERK signaling pathway. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on key components of the RAS/ERK cascade, and detailed methodologies for studying these effects. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.

Introduction: The RAS/ERK Signaling Pathway and the Role of SHP2

The RAS/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of many human cancers.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS. This complex then activates RAS by promoting the exchange of GDP for GTP.[2][3] Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[1][3] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.[3]

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS/ERK pathway.[5][6][7] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, where it dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[5][7] Given its critical role in mediating oncogenic signaling, SHP2 has emerged as a promising therapeutic target.[5][7]

This compound: A Potent Inhibitor of SHP2

This compound, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, was identified through a screen of the National Cancer Institute (NCI) Diversity Set chemical library as a potent inhibitor of SHP2.[5] It also demonstrates inhibitory activity against the closely related phosphatase SHP1.[8][9][10] Molecular modeling suggests that this compound binds to the catalytic cleft of SHP2.[5][11]

Mechanism of Action

This compound acts as a competitive inhibitor of SHP2, thereby preventing it from dephosphorylating its downstream targets.[12] This inhibition of SHP2 activity disrupts the signal transduction from activated RTKs to RAS, leading to a downstream reduction in ERK phosphorylation and activity.[5][10] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2, Ras, and Erk1/2 in cell cultures.[5] Notably, this compound does not appear to affect the tyrosine phosphorylation of Gab1 or the association between Gab1 and SHP2.[5][10]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Target PTP | IC50 (μM) | Selectivity vs. SHP2 | Reference |

| SHP2 | 0.318 | - | [8][9][13] |

| SHP1 | 0.355 | ~1.1-fold | [8][9][13] |

| PTP1B | 1.691 | ~5.3-fold | [13] |

| HePTP | 7.745 | ~24.4-fold | [13] |

| DEP1 | 65.617 | ~206-fold | [13] |

| CD45 | 84.473 | ~266-fold | [13] |

| LAR | 150.930 | ~475-fold | [13] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| HEK293 | EGF-induced ERK1/2 Activation | 50 µM | Inhibition of p-ERK levels | [10] |

| MDA-MB-468 | Cell Viability/Proliferation | Not specified | Significant reduction | [10][13] |

| Neuroblastoma Cell Lines (p53 wild-type) | Apoptosis | 0.25 - 0.5 µM | Increased p53 phosphorylation and apoptosis | [9] |

| IMR32 (Neuroblastoma) | Apoptosis | IC50 = 1.84 µM | - | [9] |

| SK-N-SH (Neuroblastoma) | Apoptosis | IC50 = 6.35 µM | - | [9] |

| NB-19 (Neuroblastoma) | Apoptosis | IC50 = 8.69 µM | - | [9] |

| SMS-KCN (Neuroblastoma) | Apoptosis | IC50 = 12.6 µM | - | [9] |

| SH-SY5Y (Neuroblastoma) | Apoptosis | IC50 = 15.7 µM | - | [9] |

| JF (Neuroblastoma) | Apoptosis | IC50 = 15.8 µM | - | [9] |

| CHLA-225 (Neuroblastoma) | Apoptosis | IC50 = 19.0 µM | - | [9] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage and Administration | Effect | Reference |

| Intrarenal neuroblastoma (NB) tumor mouse model | 30 mg/kg, IP once daily for 15 days | Significantly inhibited NB tumor growth | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: HEK293, MDA-MB-468, or various neuroblastoma cell lines are commonly used.

-

Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: For experiments investigating growth factor-induced signaling, cells are typically serum-starved for 3-24 hours prior to treatment to reduce basal pathway activation.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). It is important to note that solutions of this compound can be unstable and should be prepared fresh.[8] Dilute the stock solution to the desired final concentrations in serum-free or complete medium and add to the cells for the specified duration (e.g., 3 hours for inhibition of EGF-induced signaling).[10]

Western Blotting for p-ERK and Total ERK

This protocol allows for the quantification of ERK phosphorylation, a direct measure of RAS/ERK pathway activation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[14]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK1/2.[14][15]

-

Quantification: Use densitometry software to quantify the band intensities. The level of p-ERK is typically expressed as a ratio of the total ERK signal.[14]

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: For MTS assays, the soluble formazan product can be directly measured at 490 nm using a plate reader. For MTT assays, the insoluble formazan crystals must first be solubilized with a suitable solvent before reading the absorbance.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in the RAS/ERK signaling pathway. Its potent and relatively selective inhibitory activity allows for the pharmacological dissection of this critical signaling cascade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting SHP2 and for utilizing this compound as a key chemical probe in their studies. Further research may focus on improving the selectivity and pharmacokinetic properties of SHP2 inhibitors based on the scaffold of this compound for potential clinical applications.

References

- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]

- 14. benchchem.com [benchchem.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

NSC-87877: A Potent Inducer of p53-Mediated Apoptosis Through Phosphatase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-87877 and its role in activating the p53 tumor suppressor pathway to induce apoptosis. We will delve into its mechanism of action, the specific signaling cascades it modulates, and the quantitative effects observed in various cancer cell models. Detailed experimental protocols and visual representations of the key pathways are provided to support further research and development in this area.

Introduction: The Role of this compound in Cancer Therapeutics

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis to prevent the propagation of damaged cells.[1][2] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulatory mechanisms.[3] A promising strategy in cancer therapy is the reactivation of this latent p53 activity. This compound has emerged as a significant chemical probe and potential therapeutic agent that achieves this by targeting key protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs) that govern the p53 signaling network.

This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a potent, cell-permeable inhibitor of Src homology region 2 (SH2) domain-containing phosphatases SHP-1 (PTPN6) and SHP-2 (PTPN11).[4][5] Additionally, it has been identified as an effective inhibitor of dual-specificity phosphatase 26 (DUSP26).[6][7] By inhibiting these phosphatases, this compound triggers a signaling cascade that leads to the robust activation of p53 and the subsequent initiation of the apoptotic program.

Mechanism of Action: From Phosphatase Inhibition to p53 Activation

This compound exerts its biological effects by competitively inhibiting the catalytic activity of its target phosphatases.[5][7] This inhibition disrupts cellular signaling pathways that are normally kept in check by these enzymes.

-

Inhibition of SHP-1 and SHP-2: SHP-1 and SHP-2 are non-receptor PTPs that play complex roles in cell signaling, acting as both tumor suppressors and oncogenes depending on the context.[8][9] Their inhibition by this compound can lead to the hyper-phosphorylation of various substrate proteins, thereby altering downstream signaling pathways that regulate cell proliferation and survival.

-

Inhibition of DUSP26: DUSP26 is known to be overexpressed in certain cancers, such as high-risk neuroblastoma, where it contributes to chemoresistance by inactivating p53 and the p38 MAP kinase.[7][10] this compound's inhibition of DUSP26 is a key mechanism for p53 activation. By preventing DUSP26 from dephosphorylating and inactivating p38 MAPK, this compound allows for the sustained activation of the p38 pathway.[7][10]

The activation of p38 MAPK is crucial, as it, in turn, phosphorylates p53 at key serine residues.[10] Treatment with this compound leads to increased phosphorylation of p53 at Serine 37 and Serine 46.[6] This phosphorylation is a critical event that stabilizes the p53 protein, preventing its degradation (often mediated by the E3 ubiquitin ligase MDM2) and enhancing its activity as a transcription factor.[11][12]

Activated p53 then translocates to the nucleus and initiates the transcription of a suite of pro-apoptotic target genes.[13][14] This includes members of the Bcl-2 family, such as the BH3-only proteins PUMA and Noxa, and the multi-domain effector protein Bax.[1][13] The upregulation of these proteins shifts the balance in the cell towards apoptosis. This process culminates in the activation of effector caspases, such as caspase-3, and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the execution of programmed cell death.[6][10]

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key data points from published literature.

Table 1: Inhibitory Activity of this compound against Various Phosphatases

| Target Phosphatase | IC50 (μM) | Reference(s) |

| SHP-2 (PTPN11) | 0.318 | [4][6][15] |

| SHP-1 (PTPN6) | 0.355 | [4][6][15] |

| PTP1B | 1.691 | [15] |

| HePTP | 7.745 | [15] |

| DEP1 | 65.617 | [15] |

| CD45 | 84.473 | [15] |

| LAR | 150.930 | [15] |

Table 2: Apoptotic Activity of this compound in p53 Wild-Type Neuroblastoma Cell Lines

| Cell Line | Apoptotic IC50 (μM) | Reference(s) |

| IMR32 | 1.84 | [6] |

| SK-N-SH | 6.35 | [6] |

| NB-19 | 8.69 | [6] |

| SMS-KCN | 12.6 | [6] |

| SH-SY5Y | 15.7 | [6] |

| JF | 15.8 | [6] |

| CHLA-225 | 19.0 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to evaluating the role of this compound in p53-mediated apoptosis.

4.1 In Vitro Phosphatase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific phosphatase, such as SHP-1 or SHP-2.

-

Reagents and Materials:

-

Purified recombinant human SHP-1 or SHP-2 protein.

-

Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. Final concentrations in the assay may range from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 96-well plate, add 50 µL of the diluted this compound or DMSO control to each well.

-

Add 25 µL of the purified phosphatase enzyme (e.g., final concentration of 0.5-1 µM) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the DiFMUP substrate (e.g., final concentration of 50 µM) to each well.

-

Immediately measure the fluorescence at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(1 - Vinhibitor/Vcontrol) * 100] against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

4.2 Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in cancer cells following treatment with this compound.[16]

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., NB-19).

-

Complete cell culture medium.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

4.3 Western Blot Analysis for Apoptotic Markers

This protocol is used to detect changes in the levels and post-translational modifications of key proteins in the p53 pathway.[10]

-

Reagents and Materials:

-

Treated cell lysates.

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-p53 (Ser46), anti-p53, anti-p-p38, anti-p38, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-Actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated cells and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-Actin to ensure equal protein loading.

-

Visualizations: Pathways and Workflows

dot

Figure 1. Signaling pathway of this compound-induced p53-mediated apoptosis.

dot

Figure 2. Workflow for evaluating the pro-apoptotic effects of this compound.

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for inducing p53-mediated apoptosis. Its multi-targeted inhibition of SHP-1, SHP-2, and particularly DUSP26, effectively removes a critical brake on the p38-p53 signaling axis. This leads to p53 stabilization, transcriptional activation, and the initiation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potency in the low micromolar range across various cancer cell lines, validating the therapeutic potential of this mechanism.

For researchers, the detailed protocols provided herein offer a robust framework for investigating the nuanced effects of this compound and similar molecules. For drug development professionals, the clear mechanism of action and demonstrated efficacy highlight the promise of developing more selective and potent inhibitors of these key phosphatases. Future work should focus on improving the selectivity of these inhibitors to minimize off-target effects and on evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications in p53 wild-type cancers.

References

- 1. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The function of the protein tyrosine phosphatase SHP-1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of p53 expression, phosphorylation and sub-cellular localisation by a G-protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nms.ac.jp [nms.ac.jp]

- 14. Involvement of Bcl-2 family proteins in p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]

- 16. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Permeability and Uptake of NSC-87877

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and cellular uptake of NSC-87877, a potent inhibitor of protein tyrosine phosphatases (PTPs). This document consolidates key findings, experimental protocols, and the molecular pathways influenced by this compound, offering a valuable resource for researchers in oncology, immunology, and neuroscience.

Introduction to this compound

This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a widely utilized small molecule inhibitor targeting Src homology 2 domain-containing phosphatases 1 and 2 (SHP1 and SHP2).[1][2][3] It has also been identified as a potent inhibitor of dual-specificity phosphatase 26 (DUSP26).[3][4][5] The efficacy of this compound in cellular and in vivo models is fundamentally dependent on its ability to cross the cell membrane and engage with its intracellular targets. While widely described as "cell-permeable," understanding the specifics of its entry into the cell is crucial for the design and interpretation of experiments.[1] The development of PTP inhibitors has historically been challenged by issues of cell permeability due to the charged or highly polar functional groups needed to mimic the phosphotyrosine substrate.[6][]

Cell Permeability and Cellular Uptake

This compound is consistently referred to as a cell-permeable inhibitor, and its activity in a variety of cell-based assays confirms its ability to access intracellular targets.[1] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2 and subsequent signaling events within cultured cells.[8] However, specific quantitative data on its permeability coefficient (e.g., from Caco-2 assays) and the precise mechanisms governing its uptake (e.g., passive diffusion vs. active transport) are not extensively detailed in the public literature. The presence of two sulfonic acid groups in its structure suggests that passive diffusion might be limited, implying the potential for a specific transporter-mediated uptake mechanism. Despite these considerations, its demonstrated efficacy in multiple cell lines and in vivo models underscores its effective cellular penetration.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases, providing insight into its potency and selectivity.

| Target Phosphatase | IC50 Value (nM) | Notes |

| SHP2 | 318 | Potent inhibition.[1][2][3] |

| SHP1 | 355 | Potent inhibition, similar to SHP2.[1][2][3] |

| DUSP26 | - | Inhibition is reportedly 3-fold higher than for SHP1.[4] |

| PTP1B | ~1,600 | ~5-fold less sensitive than SHP2.[9] |

| HePTP | ~7,600 | ~24-fold less sensitive than SHP2.[9] |

| DEP1 | ~65,500 | ~206-fold less sensitive than SHP2.[9] |

| CD45 | ~84,500 | ~266-fold less sensitive than SHP2.[9] |

| LAR | ~151,000 | ~475-fold less sensitive than SHP2.[9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting key phosphatases involved in critical signaling cascades, primarily the RAS/MAPK and p53/p38 pathways.

Inhibition of the SHP2-Mediated RAS/MAPK Pathway

SHP2 is a critical downstream effector of growth factor receptor signaling that leads to the activation of the RAS/MAPK cascade.[8] this compound binds to the catalytic cleft of SHP2, inhibiting its phosphatase activity.[8][10] This prevents the dephosphorylation of SHP2 substrates, thereby blocking downstream signals to Ras and Erk1/2.[1][8]

Figure 1: Inhibition of the EGF-induced SHP2/MAPK signaling pathway by this compound.

Inhibition of the DUSP26-p53/p38 Pathway

This compound also potently inhibits DUSP26, a phosphatase that dephosphorylates and inactivates the tumor suppressor p53 and the stress-activated kinase p38.[4][11] By inhibiting DUSP26, this compound leads to increased phosphorylation and activation of both p53 and p38, promoting apoptosis in cancer cells.[4][11]

Figure 2: this compound inhibits DUSP26, leading to activation of p38 and p53 and apoptosis.

Experimental Protocols for Assessing this compound Activity

The cellular activity of this compound has been validated through numerous in vitro and in vivo studies. Below are summaries of typical experimental protocols.

In Vitro Cellular Assays

These assays are crucial for determining the effect of this compound on specific cellular processes and signaling pathways.

Figure 3: General experimental workflow for in vitro evaluation of this compound.

| Study Type | Cell Line(s) | This compound Concentration | Incubation Time | Key Findings & Readouts | Reference |

| MAPK Pathway Inhibition | HEK293 | 50 µM | Not specified | Inhibited EGF-stimulated SHP2 and Erk1/2 activation. | [1] |

| Cell Viability | MDA-MB-468 | Not specified | Not specified | Significantly reduced cell viability/proliferation. | [1] |

| Apoptosis Induction | Neuroblastoma (NB) cell lines (p53 wild-type) | 0.25, 0.5 µM | 5 days | Increased p53 and p38 activation; induced PARP/caspase-3 cleavage. | [3][4] |

| Apoptosis IC50 | IMR32, SK-N-SH, SH-SY5Y, etc. | 1.84 - 19.0 µM | Not specified | Determined apoptotic IC50 values across various NB cell lines. | [3] |

In Vivo Animal Studies

Animal models have been instrumental in evaluating the therapeutic potential of this compound.

| Animal Model | Administration | Dosage | Key Findings | Reference |

| Intrarenal Neuroblastoma Mouse Model | Intraperitoneal (IP), once daily for 15 days | 30 mg/kg | Significantly inhibited tumor growth; increased p53 and p38 activity. | [3][4] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Intraperitoneal (IP) | 2.5 mg/kg | Prevented EAE development by blocking inflammatory cell accumulation in the CNS. | [1] |

| Spinal Nerve Ligation Rat Model (Allodynia) | Intrathecal | 1, 10, or 100 µM | Suppressed allodynia and spinal SHP2 phosphorylation. | [1] |

Conclusion

This compound is a valuable research tool characterized by its cell-permeable nature and its potent, dual-inhibitory action on SHP1/SHP2 and DUSP26. While detailed pharmacokinetic and uptake studies are not widely published, its demonstrated efficacy in a multitude of cellular and whole-animal contexts confirms its ability to reach and modulate its intracellular targets. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers designing studies to further explore the therapeutic potential of this compound and other PTP inhibitors. Future work should focus on elucidating the precise mechanisms of its cellular uptake to optimize delivery and bioavailability for clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of NSC-87877 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-87877, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, is a small molecule compound that has garnered significant attention in oncological research. Initially identified as a potent, cell-permeable inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2, its biological activity profile has expanded to include the inhibition of dual-specificity phosphatase 26 (DUSP26).[1][2][3] This multi-targeted inhibitory action disrupts critical signaling pathways that are often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects in various cancer cell types. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on cancer cells supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the catalytic activity of key cellular phosphatases. Molecular modeling suggests that this compound binds to the catalytic cleft of its target phosphatases.[2] Its principal targets are:

-

Src homology 2 domain-containing phosphatases 1 and 2 (Shp1 and Shp2): These are non-receptor protein tyrosine phosphatases involved in signal transduction downstream of growth factor receptors.[2] Shp2, in particular, is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in many cancers.[2][4]

-

Dual-specificity phosphatase 26 (DUSP26): This phosphatase is overexpressed in certain malignancies, such as neuroblastoma, where it contributes to chemoresistance by negatively regulating the tumor suppressor p53 and the stress-activated p38 MAPK.[5][6]

By inhibiting these phosphatases, this compound effectively reactivates tumor-suppressive pathways and blocks oncogenic signaling cascades.

Quantitative Data Presentation

The efficacy of this compound has been quantified against its direct phosphatase targets and across a range of cancer cell lines. The following tables summarize these findings.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases (PTPs)

| Target Phosphatase | IC50 Value (µM) | Selectivity vs. Shp2 |

| Shp2 | 0.318[1] | 1x |

| Shp1 | 0.355[1] | ~1.1x |

| PTP1B | 1.691 | ~5x |

| HePTP | 7.745 | ~24x |

| DEP1 | 65.617 | ~206x |

| CD45 | 84.473 | ~266x |

| LAR | 150.930 | ~475x |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity (IC50) of this compound in Neuroblastoma (NB) Cell Lines

| Cell Line | IC50 Value (µM) |

| IMR32 | 1.84[1][7] |

| SK-N-SH | 6.35[1][7] |

| NB-19 | 8.69[1][7] |

| SMS-KCN | 12.6[1][7] |

| SH-SY5Y | 15.7[1][7] |

| JF | 15.8[1][7] |

| CHLA-225 | 19.0[1][7] |